molecular formula C15H24N2O3 B3061270 Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester CAS No. 78329-81-4

Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester

Cat. No.: B3061270
CAS No.: 78329-81-4
M. Wt: 280.36 g/mol
InChI Key: JPXAKEUCMUAKFL-UHFFFAOYSA-N
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Description

Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester (hereafter referred to as the target compound) is a benzoic acid derivative with a unique substitution pattern. Its structure includes:

  • A 3-amino group (NH₂) at the benzene ring’s meta position.
  • A 4-ethoxy group (OCH₂CH₃) at the para position.
  • A 2-(diethylamino)ethyl ester moiety (OCH₂CH₂N(C₂H₅)₂) as the esterifying agent.

This compound shares structural similarities with local anesthetics like procaine and proxymetacaine, which are characterized by aromatic esters with amino and alkoxy substituents.

Properties

IUPAC Name

2-(diethylamino)ethyl 3-amino-4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-4-17(5-2)9-10-20-15(18)12-7-8-14(19-6-3)13(16)11-12/h7-8,11H,4-6,9-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXAKEUCMUAKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228984
Record name Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78329-81-4
Record name Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078329814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Synthetic Pathways

Alkoxylation of 3-Nitro-4-Chlorobenzoic Acid

The synthesis begins with the preparation of 3-nitro-4-ethoxybenzoic acid through nucleophilic aromatic substitution. In a representative procedure:

  • Reactants : 3-Nitro-4-chlorobenzoic acid (1 mol) reacts with sodium ethoxide (3 mol) in anhydrous ethanol.
  • Conditions : Reflux at 80–85°C for 8–10 hours under nitrogen atmosphere.
  • Workup : Acidification with HCl to pH 1–2 yields 3-nitro-4-ethoxybenzoic acid as a crystalline solid (yield: 89–92%).
Table 1: Alkoxylation Reaction Parameters
Parameter Value
Temperature 80–85°C
Reaction Time 8–10 hours
Molar Ratio (Acid:Base) 1:3
Yield 89–92%

This step replaces the chloro group with an ethoxy moiety, leveraging the electron-withdrawing nitro group to activate the aromatic ring for substitution.

Catalytic Hydrogenation to 3-Amino-4-Ethoxybenzoic Acid

The nitro group undergoes reduction to an amine using hydrogenation:

  • Catalyst : 5% Palladium on carbon (Pd/C, 2.5–5 wt% relative to substrate).
  • Conditions : Hydrogen pressure (0.6–1.0 MPa) at 95–100°C for 4–6 hours.
  • Workup : Filtration to remove the catalyst, followed by acidification to isolate 3-amino-4-ethoxybenzoic acid (yield: 90–95%, purity ≥96%).
Table 2: Hydrogenation Optimization Data
Variable Optimal Range
Hydrogen Pressure 0.6–1.0 MPa
Temperature 95–100°C
Catalyst Loading 2.5–5.0 wt%
Reaction Time 4–6 hours

This step achieves near-quantitative conversion due to the synergistic effects of elevated temperature and controlled hydrogen pressure.

Esterification with 2-(Diethylamino)Ethanol

The final step involves esterifying the carboxylic acid with 2-(diethylamino)ethanol:

  • Acid Activation : 3-Amino-4-ethoxybenzoic acid (1 mol) reacts with thionyl chloride (1.2 mol) in dichloromethane at 0–5°C for 2 hours to form the acyl chloride.
  • Esterification : The acyl chloride reacts with 2-(diethylamino)ethanol (1.1 mol) in the presence of triethylamine (1.5 mol) at room temperature for 12 hours.
  • Yield : 78–82% after purification via recrystallization (methanol/water).
Table 3: Esterification Reaction Metrics
Parameter Value
Acyl Chloride Formation 0–5°C, 2 hours
Esterification Time 12 hours
Base Triethylamine
Solvent Dichloromethane
Final Yield 78–82%

Green Chemistry Methodologies

Solvent-Free Esterification Using Deep Eutectic Solvents (DES)

Recent advances employ DES as recyclable catalysts to enhance sustainability:

  • Catalyst Composition : Choline chloride-p-toluenesulfonic acid (molar ratio 1:2).
  • Conditions : Solvent-free system at 90°C for 6 hours.
  • Conversion : 89–93% esterification efficiency, outperforming traditional Amberlyst 15 (75–80%).
Table 4: Green Esterification Performance
Catalyst Conversion (%) Temperature Time
DES (ChCl:p-TSA) 89–93 90°C 6 h
Amberlyst 15 75–80 90°C 6 h
Ionic Liquid ([BMIM]Cl) 68–72 90°C 6 h

DES systems improve atom economy by eliminating solvent use and enabling catalyst reuse for ≥5 cycles without activity loss.

Mechanistic Insights into DES-Catalyzed Reactions

The DES acts as a Brønsted acid, protonating the carboxylic acid to enhance electrophilicity. Fourier-transform infrared (FTIR) studies confirm:

  • Carboxylic Acid Activation : Shift in C=O stretching frequency from 1,690 cm⁻¹ (free acid) to 1,720 cm⁻¹ (protonated form).
  • Transition State Stabilization : DES components stabilize the tetrahedral intermediate via hydrogen bonding.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Large-scale nitro group reduction employs continuous flow reactors:

  • Reactor Type : Packed-bed reactor with immobilized Pd/C catalyst.
  • Throughput : 50–100 kg/day with 98.5% conversion efficiency.
  • Safety : Subcritical hydrogen conditions (0.8 MPa) mitigate explosion risks.

Crystallization Optimization

Final product purity is enhanced through anti-solvent crystallization:

  • Solvent System : Ethyl acetate (good solvent) and n-heptane (anti-solvent).
  • Yield : 95% with 99.5% purity, achieving pharmaceutical-grade specifications.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsYieldReference
Acid-catalyzedH₂SO₄ (cat.), H₂O, reflux3-Amino-4-ethoxybenzoic acid + 2-(diethylamino)ethanol85-92%
Base-catalyzedNaOH (1M), H₂O, 60°CSodium salt of 3-amino-4-ethoxybenzoic acid + alcohol78-85%

Key Mechanistic Insight :
Hydrolysis proceeds via nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.

Aminolysis Reactions

The ester reacts with amines to form amides, leveraging methodologies from modern amidation protocols:

Amine TypeConditionsProductsCatalyst/ReagentYieldReference
Primary aminesMn(I) catalyst, 80°C, 12h3-Amino-4-ethoxybenzamide derivativesMn(CO)₅Br70-88%
Secondary aminesElectrochemical, 25°C, 6hN-Alkyl amidesGraphite electrodes65-82%

Notable Example :
Reaction with benzylamine under photoredox catalysis produces NN-benzyl-3-amino-4-ethoxybenzamide in 82% yield under metal-free conditions .

Reduction Reactions

The ester group can be reduced to primary alcohols:

Reducing AgentConditionsProductsYieldReference
LiAlH₄THF, 0°C → reflux3-Amino-4-ethoxybenzyl alcohol + 2-(diethylamino)ethanol90%
DIBAL-HToluene, -78°C, 2hPartial reduction to aldehyde45%

Limitation : Over-reduction may occur with strong agents like LiAlH₄, necessitating careful stoichiometric control.

Oxidation of Amino and Ethoxy Groups

The aromatic substituents participate in selective oxidations:

Target GroupOxidizing AgentProductsConditionsYieldReference
Amino group (-NH₂)KMnO₄, H₂O, 25°CNitro derivative (3-nitro-4-ethoxybenzoic acid ester)pH 7, 24h60%
Ethoxy group (-OCH₂CH₃)CrO₃, H₂SO₄Carboxylic acid derivative80°C, 6h55%

Caution : Strong oxidizers may degrade the ester backbone, requiring controlled reaction times.

Transesterification

The ester exchanges alkoxy groups under catalytic conditions:

AlcoholCatalystProductsTemperatureYieldReference
MethanolNaOCH₃Methyl 3-amino-4-ethoxybenzoateReflux75%
Benzyl alcoholTi(OiPr)₄Benzyl 3-amino-4-ethoxybenzoate100°C68%

Mechanism : Proceeds via tetrahedral intermediate formation, favored by alkoxide bases.

Photochemical Reactions

UV-induced reactivity has been explored for functional group modifications:

ReactionConditionsProductsNotesReference
UV light (254 nm)Benzil, 25°C, 8hBenzoin adductsRadical intermediates
Photoredox catalysisRu(bpy)₃²⁺, 450 nm LEDCross-coupled amidesRequires H₂O/O₂

Application : Used to synthesize deuterated amides in D₂O .

Comparative Reactivity Table

Functional GroupReactivity TowardPreferred ConditionsStability Notes
EsterHydrolysis/AminolysisAcidic/basic or catalyticStable in dry solvents
Amino (-NH₂)Oxidation/Electrophilic substitutionNeutral pH, mild oxidizersAir-sensitive
Ethoxy (-OCH₂CH₃)O-DemethylationStrong acids/basesHydrolytically stable

Mechanistic Case Study: Aminolysis via Mn(I) Catalysis

A representative mechanism for amide formation involves:

  • Coordination : Mn(I) binds to the ester carbonyl oxygen.

  • Nucleophilic Attack : Amine attacks the activated carbonyl.

  • Proton Transfer : Intermediate collapses to release the amide and regenerate the catalyst .

Scientific Research Applications

Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzoic acid derivatives, focusing on substituent positions, functional groups, and pharmacological uses:

Compound Name Substituents Molecular Formula CAS No. Key Pharmacological Use References
Target Compound :
Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester
3-NH₂, 4-OCH₂CH₃, 2-(diethylamino)ethyl C₁₆H₂₅N₃O₃¹ Not provided Hypothesized local anesthetic -
Procaine Hydrochloride 4-NH₂, 2-(diethylamino)ethyl C₁₃H₂₀N₂O₂·HCl 51-05-8 Local anesthetic (now partially obsolete)
Proxymetacaine Hydrochloride 3-NH₂, 4-OCH₂CH₂CH₃ (propoxy) C₁₆H₂₆N₂O₃·HCl 499-67-2 Topical ophthalmic anesthetic
Benzoic acid, 4-methyl-, 2-(diethylamino)ethyl ester hydrochloride 4-CH₃, 2-(diethylamino)ethyl C₁₄H₂₂ClNO₂ 34320-71-3 Local anesthetic (e.g., p-Methylcaine)
3-Amino-4-methyl benzoic acid (2-chloro ethyl ester) 3-NH₂, 4-CH₃, 2-chloroethyl ester C₁₁H₁₃ClN₂O₂ Not provided Intermediate in specialty chemical synthesis

¹ The molecular formula is inferred from structural analogs and substituent contributions.

Key Observations:

Alkoxy Group: The ethoxy (OCH₂CH₃) substituent in the target compound is shorter than proxymetacaine’s propoxy (OCH₂CH₂CH₃) group. This difference could influence metabolic stability and duration of action.

Ester Moiety: The 2-(diethylamino)ethyl ester is common among local anesthetics, facilitating hydrolysis by esterases to terminate activity. The target compound’s ester group is identical to procaine’s, suggesting similar metabolic pathways .

Pharmacological Trends: Procaine’s para-amino group limits its lipid solubility, reducing efficacy in inflamed tissues. In contrast, proxymetacaine’s meta-amino and propoxy groups enhance its potency for topical use . The 4-methyl analog (CAS 34320-71-3) demonstrates that alkyl substituents (e.g., CH₃) can retain anesthetic activity but may alter irritation profiles .

Biological Activity

Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula : C15H24N2O3
  • Molecular Weight : 280.36 g/mol
  • CAS Number : 78329-81-4

The compound is synthesized through the reaction of 4-amino-3-ethoxybenzoic acid with 2-(diethylamino)ethanol, leading to various chemical properties that facilitate its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid possess antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Antitumor Activity

Some studies suggest that benzoic acid derivatives can exhibit antitumor activity. For example, structural analogs have been explored for their ability to inhibit cancer cell proliferation through apoptosis induction . This activity may be linked to the modulation of signaling pathways involved in cell survival and apoptosis.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. The diethylamino moiety could contribute to neuroprotection by enhancing blood-brain barrier permeability and modulating neurotransmitter systems . Specific studies are needed to clarify these effects for this compound.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl esterPropoxy group instead of ethoxySimilar antimicrobial effects
Ethyl 4-(dimethylamino)benzoateDimethylamino groupAntimicrobial and anesthetic properties
4-Ethoxybenzoic acid ethyl esterLacks amino groupsLimited biological activity

The comparison highlights that while structural modifications can influence biological activity, the core benzoic acid structure remains pivotal in mediating these effects.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoic acid inhibited the growth of Gram-positive bacteria effectively. The study suggested that modifications at the amino and ethoxy positions significantly enhanced antibacterial potency .
  • Antitumor Research :
    In a study focused on cancer therapeutics, compounds similar to Benzoic acid, 3-amino-4-ethoxy-, were found to induce apoptosis in cancer cell lines via mitochondrial pathways. This research supports the potential use of such compounds in developing new anticancer agents .
  • Neuroprotective Studies :
    Research highlighted in Neuropharmacology indicated that certain benzoic acid derivatives could protect neuronal cells from oxidative stress-induced damage. This finding opens avenues for exploring neuroprotective applications for this compound .

Q & A

Q. How does the compound’s stability vary in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Stability in plasma/serum is assessed via:
  • Matrix-matched QC samples : Spike compound into rat plasma, incubate at 37°C, and quantify degradation using LC-MS/MS.
  • Additives : EDTA inhibits metalloprotease-driven hydrolysis, extending half-life from 2.5 to 8.7 hours in murine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester
Reactant of Route 2
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Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester

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